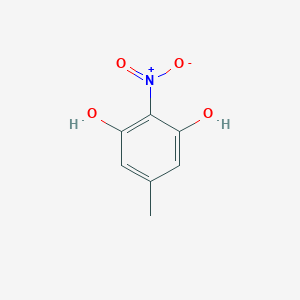

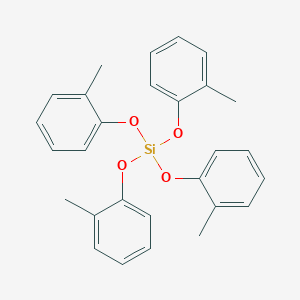

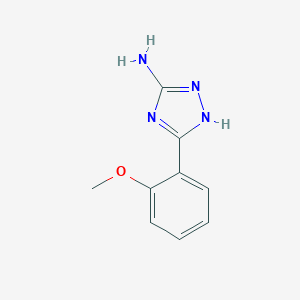

5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine

Descripción general

Descripción

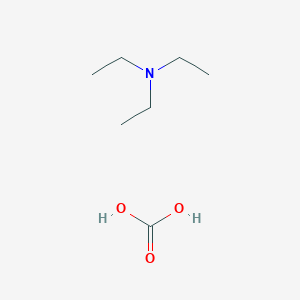

The compound "5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine" is a derivative of the 1,2,4-triazole class, which is known for its wide range of biological activities. The methoxyphenyl group attached to the triazole ring suggests potential for unique physicochemical properties and biological activities. The 1,2,4-triazole derivatives have been reported to possess anti-inflammatory, analgesic, antimicrobial, anticancer, antitumor, antitubercular, anticonvulsant, and other pharmacological properties .

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves multi-step reactions starting from basic aromatic acids or hydrazides, followed by cyclization and functionalization with various substituents. For instance, the synthesis of 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles was achieved through a six-step process starting from 4-methoxy benzoic acid . Similarly, the synthesis of other triazole derivatives, such as 1-(4-methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, involved the reaction of triazole carbohydrazide with indoline-2,3-dione under acidic conditions .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized by X-ray diffraction and supported by computational methods like Density Functional Theory (DFT). For example, the crystal structure of a related compound, 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, was determined using X-ray diffraction and DFT calculations . These studies provide insights into the conformation, hydrogen bonding, and electronic distribution within the molecule, which are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the thermolysis of 5-amino-4-methoxycarbonyl-Δ^2-1,2,3-triazolines leads to the formation of amidines and diazoethane, while photolysis results in amino aziridines . The reactivity of the triazole ring with different amines under sealed vessel conditions has also been explored, leading to the formation of heterocyclic systems with potential synthetic and biological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of substituents like methoxy groups can affect the compound's solubility, stability, and reactivity. For example, the physicochemical properties of 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles and their iminoethers were studied, revealing potential antitumor, anti-inflammatory, and antioxidant activities . The crystal structure of another related compound, (E)-3-(2-ethoxyphenyl)-4-(4-methylbenzylideneamino)-1H-1,2,4-triazole-5(4H)-thione, provided insights into the intermolecular interactions and stability of the molecule .

Aplicaciones Científicas De Investigación

Application in Neuropharmacology

- Field : Neuropharmacology

- Summary of Application : The compound is used in the development of highly selective 5-HT1A receptor inhibitors. This is closely linked to the incorporation of a 4-alkyl-1-arylpiperazine scaffold on them .

- Methods of Application : The synthesis involves linking the 2-MeO-Ph-piperazine moiety via a three carbon atom linker to the amine group of 1-adamantanamine and memantine .

- Results or Outcomes : The synthesized compounds proved to be highly selective ligands towards 5-HT1A receptor with a binding constant of 1.2 nM and 21.3 nM, respectively .

Application in Toxicology

- Field : Toxicology

- Summary of Application : The compound, a new psychoactive substance, is a potent 5-HT2A receptor agonist with strong hallucinogenic potential. It has been involved in several fatal and non-fatal intoxication cases .

- Methods of Application : The study involved the application of the compound to male Wistar rats, and urine was collected over 24 hours for analysis .

- Results or Outcomes : The compound was mainly metabolized by O-demethylation, O,O-bis-demethylation, hydroxylation, and combinations of these reactions as well as by glucuronidation and sulfation of the main phase I metabolites .

Application in Antioxidant Research

- Field : Food Chemistry

- Summary of Application : The compound, being a phenolic compound, has potential antioxidant properties. Phenolic compounds are known for their antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

- Methods of Application : The study of antioxidant properties involves various in vitro assays such as DPPH radical scavenging assay, ABTS radical cation decolorization assay, FRAP assay, etc .

Application in Drug Development

- Field : Medicinal Chemistry

- Summary of Application : The compound is used in the development of drugs acting on G protein-coupled receptors (GPCRs). These receptors are involved in a wide range of diseases such as diabetes, obesity, Alzheimer’s and several other central nervous system disorders .

- Methods of Application : The development involves the synthesis of new compounds bearing the 2-MeO-Ph-piperazine moiety linked via a three carbon atom linker to the amine group of 1-adamantanamine and memantine .

- Results or Outcomes : The synthesized compounds proved to be highly selective ligands towards 5-HT1A receptor with a binding constant of 1.2 nM and 21.3 nM, respectively .

Application in Organic Synthesis

- Field : Organic Chemistry

- Summary of Application : The compound, specifically 2-methoxyphenyl isocyanate, is used as a chemoselective multitasking reagent for an amine protection/deprotection sequence .

- Methods of Application : The study demonstrated the chemically stable urea linkage suitably employed for protection/deprotection of amino groups .

- Results or Outcomes : The stability of the urea linkage under acidic, alkaline and aqueous conditions is an additional advantage for such a protecting group .

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity data, safety precautions, and first aid measures.

Direcciones Futuras

This involves discussing potential future research directions. It could include potential applications of the compound, or further studies to better understand its properties or reactivity.

Please note that this is a general guide, and the specifics can vary depending on the compound and the available information. For a detailed analysis of a specific compound, consulting scientific literature or databases is recommended. If you have a specific compound in mind, please provide more details or a different name if available.

Propiedades

IUPAC Name |

5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-14-7-5-3-2-4-6(7)8-11-9(10)13-12-8/h2-5H,1H3,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYFFIZLDRLOFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345527 | |

| Record name | 5-(2-Methoxyphenyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine | |

CAS RN |

303192-36-1 | |

| Record name | 5-(2-Methoxyphenyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.